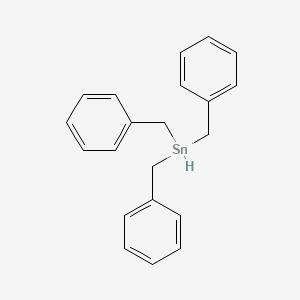

Tribenzylstannane

描述

属性

分子式 |

C21H22Sn |

|---|---|

分子量 |

393.1 g/mol |

IUPAC 名称 |

tribenzylstannane |

InChI |

InChI=1S/3C7H7.Sn.H/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |

InChI 键 |

HHRCVDKFONJVGJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C[SnH](CC2=CC=CC=C2)CC3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for Tribenzylstannane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to tribenzyltin compounds by reacting benzyl (B1604629) halides with a tin source. The specific product obtained can often be controlled by the choice of solvent and reaction conditions.

Direct Reaction of Benzyl Halides with Elemental Tin

3C₆H₅CH₂Cl + 2Sn → (C₆H₅CH₂)₃SnCl + SnCl₂ researchgate.net

In contrast, performing the reaction in a non-polar organic solvent like toluene (B28343) leads to the formation of dibenzyltin dichloride. researchgate.netsci-hub.st The presence of a small amount of water is thought to be necessary to initiate the reaction in toluene. sci-hub.st A modified method utilizing dimethylformamide (DMF) as the solvent and adding magnesium powder has been reported to produce tribenzyltin chloride in up to 91% yield. ciac.jl.cn

The reactivity of substituted benzyl chlorides in this direct synthesis varies. Electron-donating groups on the benzene (B151609) ring can lead to a concurrent hydrolysis reaction, forming the corresponding benzyl alcohol and reducing the yield of the organotin compound. acs.orgsci-hub.st Conversely, electron-withdrawing groups tend to slow the reaction but result in less hydrolysis. acs.orgsci-hub.st

Table 1: Direct Synthesis of Substituted Tribenzyltin Chlorides in Water acs.org

| Benzyl Halide Derivative | Reaction Time (hr) | Product | Melting Point (°C) | Yield (%) |

| p-CH₃OC₆H₄CH₂Cl | 1.5 | (p-CH₃OC₆H₄CH₂)₃SnCl | 100 (decomp.) | 40.3 |

| o-CH₃C₆H₄CH₂Cl | 1.0 | (o-CH₃C₆H₄CH₂)₃SnCl | 88-91 | 60.7 |

| m-CH₃C₆H₄CH₂Cl | 1.5 | (m-CH₃C₆H₄CH₂)₃SnCl | 35-40 | 70.0 |

| p-CH₃C₆H₄CH₂Cl | 1.5 | (p-CH₃C₆H₄CH₂)₃SnCl | 143-145 | 80.5 |

| p-ClC₆H₄CH₂Cl | 3.0 | (p-ClC₆H₄CH₂)₃SnCl | 134-135 | 80.8 |

Grignard Reagent-Mediated Synthesis

Grignard reagents provide a versatile and widely used method for forming carbon-tin bonds. uu.nl For the synthesis of tribenzyltin derivatives, a benzyl Grignard reagent (benzylmagnesium halide) is reacted with a tin(IV) halide, typically tin(IV) chloride (SnCl₄). This nucleophilic substitution reaction allows for the controlled formation of tetraorganotins. uu.nlnih.gov

A modified procedure involves the slow addition of tin(IV) chloride to an ethereal solution containing magnesium powder and a catalytic amount of iodine, followed by the dropwise addition of benzyl chloride. nih.gov The reaction mixture is then refluxed and stirred to produce tetrabenzyltin (Bn₄Sn). nih.gov

SnCl₄ + 4 C₆H₅CH₂MgCl → (C₆H₅CH₂)₄Sn + 4 MgCl₂

Organoaluminum Compound Precursor Routes

Organoaluminum compounds serve as effective alkylating agents for tin halides. rjpbcs.comresearchgate.net Tetraorganotin compounds, including tetrabenzyltin, can be synthesized by reacting an organoaluminum compound, such as trialkylaluminum, with stannic chloride. rjpbcs.comresearchgate.net These reactions are typically performed without a solvent, but the addition of a complexing agent like ether is often necessary to achieve high efficiency. rjpbcs.comresearchgate.net

3SnCl₄ + 4 R₃Al → 3 R₄Sn + 4 AlCl₃ (where R can be a benzyl group)

Comproportionation Reactions for Tribenzylstannane Formation

Comproportionation, the reverse of disproportionation, is a key strategy for preparing triorganotin halides from tetraorganotins. rjpbcs.comallen.inbyjus.com In this process, a tetraorganotin compound reacts with a tin(IV) halide in specific stoichiometric ratios. To synthesize tribenzyltin chloride, tetrabenzyltin is reacted with tin(IV) chloride.

This method is also applicable for producing other organotin halides. For instance, dibenzyltin dichloride can be formed by treating tribenzyltin chloride with stannic chloride in a suitable solvent like toluene or benzene. sci-hub.st

Derivatization from Tribenzyltin Halides

Once tribenzyltin halides are synthesized, they can be converted into other valuable tribenzyltin derivatives, most notably tribenzyltin hydride.

Synthesis of Tribenzyltin Hydride

Tribenzyltin hydride (Bn₃SnH) is a useful reagent in radical reactions and can be prepared from tribenzyltin chloride. researchgate.netresearchgate.net A common method involves the reduction of tribenzyltin chloride with a reducing agent such as lithium aluminum hydride (LiAlH₄). nih.govroyalsocietypublishing.org In a typical procedure, tribenzyltin chloride is added to a suspension of LiAlH₄ in diethyl ether at 0°C. nih.govroyalsocietypublishing.org After stirring, the product is isolated by filtration and extraction, yielding tribenzyltin hydride as a viscous oil that solidifies upon cooling. nih.govroyalsocietypublishing.org This synthesis has been reported with a yield of 37%. nih.gov

4 (C₆H₅CH₂)₃SnCl + LiAlH₄ → 4 (C₆H₅CH₂)₃SnH + LiCl + AlCl₃

Synthesis of Tribenzyltin Triflate

Tribenzyltin triflate (Bn3SnOTf) has been synthesized and characterized as a highly Lewis acidic compound. A common and high-yield synthetic route involves the reaction of tetrabenzylstannane (Bn4Sn) with trifluoromethanesulfonic acid (TfOH). royalsocietypublishing.orgresearchgate.net In a typical procedure, trifluoromethanesulfonic acid is added dropwise to a solution of tetrabenzylstannane in chloroform (B151607) (CHCl3), leading to the immediate formation of a turbid mixture. royalsocietypublishing.org The reaction is typically stirred at room temperature for approximately 18 hours. royalsocietypublishing.org

After the reaction period, the solvent is removed under vacuum, and the resulting solid is further dried to yield pure tribenzyltin triflate as a white solid in excellent yields, reported as high as 88%. royalsocietypublishing.orgresearchgate.net X-ray crystallography has revealed that in the solid state, tribenzyltin triflate exists as an extended polymeric structure. royalsocietypublishing.org In this structure, the triflate anions bridge two tribenzyltin centers, resulting in a 5-coordinate, trigonal bipyramidal geometry around the tin atom. royalsocietypublishing.org This structural characterization is notable as it represents a rare example of a structurally defined triorganotin triflate. royalsocietypublishing.org

Table 1: Synthesis of Tribenzyltin Triflate

| Reactants | Solvent | Reaction Time | Product | Yield |

|---|

Preparation of Tribenzyltin Hydroxide (B78521)

Tribenzyltin hydroxide is a key intermediate in the synthesis of various tribenzyltin derivatives. nih.goviucr.orgiucr.org It is commonly prepared via the basic hydrolysis of tribenzyltin chloride. iucr.orgiucr.org The procedure involves treating tribenzyltin chloride with an aqueous solution of sodium hydroxide (NaOH). nih.goviucr.org While some methods utilize a dilute NaOH solution nih.gov, others specify a 10% NaOH solution for the hydrolysis iucr.orgiucr.org. This reaction effectively replaces the chloride ligand with a hydroxide group. The resulting tribenzyltin hydroxide is often used directly in subsequent reactions without extensive purification to synthesize other compounds, such as carboxylates and phenoxides. nih.goviucr.org For instance, it can be reacted with carboxylic acids or phenols in ethanol (B145695) to form the corresponding esters or phenoxides. nih.goviucr.org

Formation of Tribenzyltin Carboxylates

Tribenzyltin carboxylates are a well-studied class of compounds, synthesized through several primary routes. A prevalent method involves the condensation reaction between tribenzyltin hydroxide and a suitable carboxylic acid. nih.gov This reaction is typically carried out by heating the two reagents in ethanol for a couple of hours. nih.gov

Alternatively, these carboxylates can be synthesized by reacting tribenzyltin chloride with the sodium or silver salt of a carboxylic acid. capes.gov.br One study detailed the reaction of tribenzyltin chloride with various heteroaromatic carboxylates (such as those derived from furan, thiophene, pyridine (B92270), and indole) in a 1:1 stoichiometric ratio to yield the corresponding tribenzyltin heteroaromatic carboxylates. capes.gov.br Another synthetic approach utilizes bis(tribenzyltin) oxide as the starting material, which is reacted with carboxylic acids. sioc-journal.cn

Structurally, triorganotin carboxylates often exist as one-dimensional polymers where the carboxylate group bridges adjacent tin centers, leading to a five-coordinate tin atom in a trans-C3O2 trigonal bipyramidal environment. nih.govcore.ac.uk However, the specific structural motif can be influenced by steric factors. core.ac.uk The crystal structure of tribenzyltin 4-pyridinecarboxylate, for example, shows a linear polymer with the tin atom being five-coordinated through a bridging carboxylate group and a dative bond from the pyridine nitrogen. capes.gov.br

Table 2: Selected Tribenzyltin Carboxylate Synthesis Methods

| Tin Precursor | Carboxylic Acid Source | Method | Reference |

|---|---|---|---|

| Tribenzyltin hydroxide | Carboxylic acid | Condensation in heated ethanol | nih.gov |

| Tribenzyltin chloride | Heteroaromatic carboxylate | Reaction in 1:1 stoichiometry | capes.gov.br |

Synthesis of Tribenzyltin Schiff Base Complexes

Tribenzyltin complexes incorporating Schiff base ligands have been synthesized and characterized. Spectroscopic data from these studies suggest that the Schiff base ligand typically coordinates to the tin atom through an oxygen atom. researchgate.net One report on novel tribenzyltin(IV) complexes of certain Schiff bases proposed a tetrahedral geometry for the resulting compounds based on spectroscopic evidence. researchgate.net

Further research into organotin(IV) derivatives of Schiff bases derived from amino acetate (B1210297) skeletons has highlighted diverse structural possibilities. researchgate.net For example, the synthesis of tribenzyltin(IV) complexes with 2-{[(2Z)-3-hydroxy-1-methyl- 2-butenylidene]amino}acetic acid has been reported. researchgate.net In these complexes, the Schiff base ligand coordinates to the tin center through the carboxylate oxygen atom. researchgate.net A common challenge in this area is the synthesis of the Schiff bases as free acids, leading to the frequent use of their more stable sodium or potassium salts for reactions with the organotin precursor. researchgate.net

Derivatization with Polyaromatic Carboxylic Acid Ligands

Tribenzyltin(IV) has been derivatized using polyaromatic carboxylic acid ligands containing azo-azomethine groups. Specifically, tribenzyltin(IV) complexes of 2-[(E)-2-(3-formyl-4-hydroxyphenyl)-1-diazenyl]benzoic acid have been synthesized and characterized. researchgate.net The resulting complexes were found to be monomeric, with the tin atom adopting a distorted trans-trigonal bipyramidal geometry. researchgate.net This is in contrast to analogous triphenyltin(IV) complexes which can form polymeric or dimeric structures. researchgate.net The characterization of these complexes was achieved through a combination of elemental analysis and various spectroscopic techniques, including UV, IR, and NMR (¹H, ¹³C, ¹¹⁹Sn). researchgate.net

Synthesis of Tribenzyltin Thiosemicarbazone Complexes

Tribenzyltin(IV) thiosemicarbazone complexes are typically prepared by reacting tribenzyltin(IV) chloride with the sodium salts of the respective thiosemicarbazone ligands. tandfonline.comtandfonline.com The reaction is generally conducted in a 1:1 stoichiometric ratio in dry tetrahydrofuran (B95107) (THF) under reflux conditions, which results in the formation of complexes with the general formula Bz3SnL, where L is the thiosemicarbazone moiety. tandfonline.com Sodium chloride, formed as a byproduct, is removed by filtration. tandfonline.com

These complexes have been characterized by elemental analysis, IR, and NMR spectroscopy. tandfonline.com They have also been investigated as single-source precursors for the preparation of tin(II) sulfide (B99878) (SnS) nanocrystallites and thin films. tandfonline.comresearchgate.net Thermal decomposition of the tribenzyltin thiosemicarbazone complexes yields SnS, in contrast to the corresponding semicarbazone complexes which yield tin oxide. tandfonline.comtandfonline.com The use of these complexes in aerosol-assisted chemical vapor deposition (AACVD) has been shown to produce SnS thin films with a wafer-like morphology. researchgate.net

Table 3: Synthesis of Tribenzyltin Thiosemicarbazone Complexes

| Precursors | Solvent | Conditions | Product Type | Application |

|---|

Preparation of Tribenzyltin Phenoxyacetate (B1228835) Compounds

Tribenzyltin phenoxyacetate compounds have been synthesized and studied. One synthetic route involves the reaction of bis(tribenzyltin) oxide with a substituted phenoxyacetic acid, such as p-chlorophenoxyacetic acid. researchgate.net This reaction was reported to be carried out in refluxing benzene over 15 hours. researchgate.net

The hydrolysis products of a series of substituted tribenzyltin phenoxyacetate compounds have been investigated using electrospray ionization mass spectrometry (ESI-MS). researchgate.net The study examined compounds with various substituents on the phenoxy ring, including nitro, methyl, methoxy, chloro, and bromo groups. researchgate.net The analysis, facilitated by the characteristic isotopic pattern of tin, allowed for the assignment of structures to the resulting ions in solution. researchgate.net

Synthesis of Tribenzyltin Iodized Compounds

The synthesis of tribenzyltin iodide, also known as iodotris(phenylmethyl)stannane, can be achieved through several established methods in organotin chemistry. The primary routes involve the selective cleavage of a tin-carbon bond in a tetraorganotin precursor with iodine or a halide exchange reaction starting from tribenzyltin chloride. These methods offer reliable pathways to introduce an iodide ligand onto the tribenzyltin moiety.

One of the principal methods for synthesizing triorganotin iodides is the electrophilic cleavage of a carbon-tin bond in a corresponding tetraorganotin compound using elemental iodine. lew.ro In the case of tribenzyltin iodide, this involves the reaction of tetrabenzyltin with one molar equivalent of iodine. The reaction typically proceeds by breaking one of the four benzyl-tin bonds to form tribenzyltin iodide and benzyl iodide as a byproduct. This type of reaction is often referred to as a Kocheshkov redistribution reaction. The general transformation is illustrated by the reaction of a tetra-substituted organotin compound with iodine to yield the tri-substituted tin iodide. lew.roresearchgate.net

Another widely employed and effective strategy is the halide exchange reaction, which is an application of the Finkelstein reaction principle to organometallic compounds. iitk.ac.inbyjus.comwikipedia.org This method starts with the more readily accessible tribenzyltin chloride and involves treatment with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent. byjus.com Acetone is a typical solvent for this transformation because sodium iodide is soluble in it, while the resulting sodium chloride (NaCl) is not, causing it to precipitate out of the solution. byjus.comwikipedia.org This precipitation shifts the reaction equilibrium towards the formation of the desired tribenzyltin iodide, in accordance with Le Châtelier's principle. taylorandfrancis.com The success of the Finkelstein reaction is particularly noted for primary, benzyl, and allyl halides. byjus.com

The synthesis of the necessary precursor, tribenzyltin chloride, is itself a standard procedure, often accomplished through the reaction of tin tetrachloride with a benzyl Grignard reagent, such as benzylmagnesium chloride. ijcce.ac.ir Variations of the halide exchange can also utilize other iodide sources. For instance, triorganotin oxides can be treated with aqueous hydrogen iodide to produce the corresponding triorganotin iodide. google.com.na

The table below summarizes the key synthetic approaches for obtaining tribenzyltin iodide.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| Tetrabenzyltin | Iodine (I₂) | Tribenzyltin iodide, Benzyl iodide | Electrophilic Cleavage / Redistribution | lew.ro |

| Tribenzyltin chloride | Sodium iodide (NaI) | Tribenzyltin iodide, Sodium chloride | Halide Exchange (Finkelstein Reaction) | byjus.comwikipedia.org |

| Bis(tribenzyltin) oxide | Hydrogen iodide (HI) | Tribenzyltin iodide, Water | Anion Exchange | google.com.na |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organotin compounds, including tribenzylstannane. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹¹⁹Sn, detailed information about the molecular framework and the coordination sphere of the tin atom can be obtained.

¹H NMR spectroscopy provides valuable information on the proton environment within this compound derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are diagnostic for the structure.

In a deuterated benzene (B151609) (C₆D₆) solvent, the ¹H NMR spectrum of tribenzyltin hydride (Bn₃SnH) shows a characteristic septet for the tin-bound hydride proton at δ 5.71 ppm. nih.gov This signal exhibits coupling to both ¹¹⁷Sn and ¹¹⁹Sn isotopes, with coupling constants of ¹J(¹¹⁷Sn-¹H) = 1693.8 Hz and ¹J(¹¹⁹Sn-¹H) = 1773.1 Hz, respectively. nih.gov The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) groups appear as a doublet at δ 2.17 ppm, showing a two-bond coupling to the tin nucleus [²J(¹¹⁷,¹¹⁹Sn-¹H) = 61.5 Hz]. nih.gov The aromatic protons of the benzyl groups produce multiplets in the range of δ 6.79-7.12 ppm. nih.govcore.ac.uk

For comparison, the methylene protons in tetrabenzyltin (Bn₄Sn) appear at δ 2.22 ppm in CDCl₃. nih.gov In tribenzyltin triflate (Bn₃SnOTf), a derivative with a highly electron-withdrawing group, the methylene resonance is shifted significantly downfield to δ 2.92 ppm in CDCl₃, reflecting increased electron deficiency at the tin center. nih.govroyalsocietypublishing.org

Table 1: Selected ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Resonance | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation |

|---|---|---|---|---|---|---|

| Tribenzyltin Hydride (Bn₃SnH) | C₆D₆ | Sn-H | 5.71 | septet | ¹J(¹¹⁹Sn-¹H) = 1773.1 | nih.gov |

| CH₂ | 2.17 | doublet | ²J(¹¹⁷,¹¹⁹Sn-¹H) = 61.5 | nih.gov | ||

| Ph | 6.79-7.09 | multiplet | - | nih.gov | ||

| Tribenzyltin Triflate (Bn₃SnOTf) | CDCl₃ | CH₂ | 2.92 | singlet | ²J(¹¹⁷,¹¹⁹Sn-¹H) = 66.02 | nih.govroyalsocietypublishing.org |

| Ph | 6.79-7.20 | multiplet | - | nih.govroyalsocietypublishing.org |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. savemyexams.comlibretexts.org The chemical shifts and ¹¹⁹Sn-¹³C coupling constants are particularly sensitive to the coordination environment of the tin atom. researchgate.net

For tribenzyltin hydride (Bn₃SnH) in C₆D₆, the methylene carbon (CH₂) resonance is observed at δ 17.9 ppm, with a one-bond tin-carbon coupling constant [¹J(¹¹⁹Sn-¹³C) = 289.5 Hz]. nih.gov The aromatic carbons show signals at δ 124.2 ppm, δ 127.9 ppm, δ 128.9 ppm, and δ 142.1 ppm, with observable tin-carbon couplings through two, four, and five bonds. nih.gov

In tribenzyltin triflate (Bn₃SnOTf), the increased Lewis acidity at the tin center causes a downfield shift of the methylene carbon resonance to δ 26.8 ppm (in CDCl₃). nih.govroyalsocietypublishing.org The one-bond tin-carbon coupling constant is also affected [¹J(¹¹⁹Sn-¹³C) = 271.2 Hz]. nih.govroyalsocietypublishing.org The study of ¹³C and ¹¹⁹Sn NMR parameters indicates a distinct interaction between the polarized Sn-C bond and the adjacent π-electron system of the benzyl rings. researchgate.net

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Resonance | Chemical Shift (δ, ppm) | Coupling Constant (¹J(¹¹⁹Sn-¹³C), Hz) | Citation |

|---|---|---|---|---|---|

| Tribenzyltin Hydride (Bn₃SnH) | C₆D₆ | CH₂ | 17.9 | 289.5 | nih.gov |

| Ph (ipso) | 142.1 | 39.6 (²J) | nih.gov | ||

| Ph (ortho) | 128.9 | 13.6 (⁴J) | nih.gov | ||

| Ph (meta) | 127.9 | - | nih.gov | ||

| Ph (para) | 124.2 | 16.1 (⁵J) | nih.gov | ||

| Tribenzyltin Triflate (Bn₃SnOTf) | CDCl₃ | CH₂ | 26.8 | 271.2 | nih.govroyalsocietypublishing.org |

| Ph (ipso) | 135.9 | - | nih.govroyalsocietypublishing.org | ||

| Ph (ortho) | 128.1 | 33.4 (³J) | nih.govroyalsocietypublishing.org | ||

| Ph (meta) | 129.4 | 18.2 (⁴J) | nih.govroyalsocietypublishing.org |

¹¹⁹Sn NMR is a powerful tool for directly probing the electronic environment at the tin center. caltech.edu The ¹¹⁹Sn chemical shift (δ) is highly dependent on the coordination number of the tin atom and the nature of the substituents. researchgate.net

The coordination number of tin in tribenzyltin compounds significantly influences the ¹¹⁹Sn chemical shift. researchgate.net For instance, the ¹¹⁹Sn resonance for four-coordinate tribenzyltin hydride (Bn₃SnH) appears at δ -85.4 ppm in C₆D₆. nih.gov In contrast, the highly electron-deficient and weakly coordinating tribenzyltin triflate (Bn₃SnOTf) shows a significantly downfield resonance at δ +87.4 ppm in CDCl₃, which is indicative of its strong Lewis acidic character. nih.govroyalsocietypublishing.org The addition of a donor ligand like collidine to a solution of Bn₃SnOTf causes a notable upfield shift in the ¹¹⁹Sn resonance, confirming a donor-acceptor interaction and an increase in the coordination number of the tin atom. nih.gov Studies on various tribenzyltin complexes have established that the ¹¹⁹Sn chemical shifts can confirm whether the tin atom is four-coordinate or five-coordinate in solution. researchgate.netresearchgate.net

Table 3: ¹¹⁹Sn NMR Chemical Shifts for Various Tribenzyltin Species

| Compound/System | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Inferred Coordination | Citation |

|---|---|---|---|---|

| Tribenzyltin Hydride (Bn₃SnH) | C₆D₆ | -85.4 | Four | nih.gov |

| Tetrabenzyltin (Bn₄Sn) | C₆D₆ | -37.5 | Four | nih.gov |

| Tribenzyltin Triflate (Bn₃SnOTf) | CDCl₃ | +87.4 | Four (weakly coordinated) | nih.govroyalsocietypublishing.org |

| Tribenzyltin Triflate (Bn₃SnOTf) | C₆D₆ | +74.9 | Four (weakly coordinated) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group and Bonding Analysis

Infrared (IR) spectroscopy is used to identify functional groups and analyze bonding within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu For tribenzyltin compounds, IR spectra provide diagnostic absorption bands for Sn-C and other key bonds.

In tribenzyltin carboxylate complexes, characteristic bands for the asymmetric and symmetric stretching vibrations of the carboxylate group [ν(COO)asym and ν(COO)sym] are observed around 1645 cm⁻¹ and 1354 cm⁻¹, respectively. core.ac.uktandfonline.com The positions of these bands can indicate the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging). Additionally, vibrations corresponding to the tin-oxygen [ν(Sn-O)] and tin-carbon [ν(Sn-C)] bonds are found in the lower frequency region of the spectrum, typically between 400 and 600 cm⁻¹. tandfonline.com For example, a band at 571 cm⁻¹ has been assigned to the ν(Sn-O) vibration in a tribenzyltin pyridine-4-carboxylate complex. core.ac.uk

Mössbauer Spectroscopy (¹¹⁹mSn) for Electronic and Structural Information

¹¹⁹mSn Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of tin atoms in the solid state. caltech.edulibretexts.org It measures the recoilless resonant absorption of gamma rays by ¹¹⁹Sn nuclei, providing information about the oxidation state, electronic structure, and local symmetry of the tin atom through parameters like the isomer shift (IS) and quadrupole splitting (QS). researchgate.netunimi.it

For several tribenzyltin complexes, Mössbauer spectroscopy has been instrumental in determining the coordination geometry around the tin center. researchgate.nettandfonline.com Tribenzyltin complexes often exhibit a distorted trigonal bipyramidal coordination geometry. researchgate.netresearchgate.net In this arrangement, the three benzyl groups typically occupy the equatorial positions, while the more electronegative ligands occupy the axial positions. researchgate.net The magnitude of the quadrupole splitting (QS) is particularly informative; a large QS value is characteristic of a five-coordinate, trans-R₃SnX₂ trigonal bipyramidal structure. The ratio of QS to the isomer shift (IS) can also be used to distinguish between different coordination numbers, with a ratio greater than 2.1 generally indicating a coordination number higher than four.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon and hydrogen) in a compound. This experimental data is compared with the theoretically calculated percentages based on the proposed molecular formula to confirm the compound's stoichiometry and purity. tandfonline.com

For newly synthesized tribenzyltin derivatives, elemental analysis is routinely performed to verify their composition. For example, the elemental analysis of tribenzyltin triflate (C₂₂H₂₁F₃O₃SSn) showed experimentally found values of C 48.69% and H 4.01%, which are in excellent agreement with the calculated values of C 48.83% and H 3.91%. nih.govroyalsocietypublishing.org Similarly, for a tribenzyltin pyridine-4-carboxylate complex (C₂₇H₂₅NO₂Sn), the found values were C 62.91%, H 4.85%, and N 2.71%, closely matching the calculated values of C 63.07%, H 4.90%, and N 2.72%. core.ac.uk This close correlation between found and calculated values provides strong evidence for the assigned stoichiometry of the synthesized compounds. tandfonline.com

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for the characterization of organometallic compounds, including this compound derivatives. acs.org This method allows for the determination of molecular weight and provides structural information through fragmentation analysis. acs.org

In the analysis of organotin compounds, ESI-MS can be operated in both positive and negative ion modes to provide complementary data. acs.orgnih.gov The ionization process typically involves the cleavage of the most labile bond, often leading to the formation of cationic species containing the tin atom and anionic counter-ions. acs.org For this compound derivatives, this can result in the detection of the tribenzyltin cation, [ (C₆H₅CH₂)₃Sn]⁺, and associated fragment ions.

The characteristic isotopic pattern of tin, with its multiple naturally occurring isotopes, serves as a definitive marker in the mass spectrum, allowing for the unambiguous identification of tin-containing fragments. nih.gov Researchers have successfully used ESI-MS and tandem mass spectrometry (MSⁿ) to study the hydrolysis products of tribenzyltin substituted-phenoxyacetate compounds. nih.gov These studies demonstrate the formation of water adduct ions in both positive and negative ion modes, with the assignments confirmed by comparing observed and calculated isotopic patterns. nih.gov The fragmentation patterns observed in MSⁿ experiments provide detailed structural information, often involving the sequential loss of benzyl groups or other substituents from the tin center. nih.govresearchgate.net

Unusual adduct formation can sometimes be observed in the positive ion ESI spectra, which is dependent on the solvent used for the analysis due to ion-molecule reactions within the ion source. nih.gov The study of complex organotin compounds by ESI-MSⁿ has shown that noncovalent bonds in polymeric structures are typically the first to fragment, followed by characteristic neutral losses from the monomeric units. nih.gov

| Ionization Mode | Typical Ions Observed for this compound Derivatives | Key Information Obtained |

| Positive-ion ESI | [ (C₆H₅CH₂)₃Sn]⁺, [M+H]⁺, [M+Na]⁺, solvent adducts | Molecular weight, fragmentation pathways, identification of tin-containing species |

| Negative-ion ESI | Counter-anions (e.g., carboxylates, halides), [M-H]⁻ | Information on counter-ions and ligands, complementary structural data |

Thermogravimetric Analysis (TGA) in Thermal Decomposition Studies

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is a crucial tool for assessing the thermal stability and decomposition pathways of organotin compounds like this compound. iosrjournals.org

TGA experiments reveal the temperatures at which a compound begins to decompose and the number of decomposition steps involved. iosrjournals.orgsid.ir For organotin compounds, decomposition often occurs in multiple steps, corresponding to the cleavage of different organic groups from the tin atom. iosrjournals.org The final residue at the end of the analysis is typically an inorganic tin oxide. researchgate.net

Studies on various organotin complexes have shown that the thermal stability is influenced by the nature of the organic substituents attached to the tin atom. mdpi.com For instance, in a study of diphenyltin(IV) and triphenyltin(IV) dithiocarbamate (B8719985) complexes, the presence of an additional phenyl group in the triphenyltin (B1233371) complex increased the decomposition temperature by approximately 26°C. mdpi.com TGA can be performed under an inert atmosphere (e.g., nitrogen or argon) to study decomposition or under an oxidizing atmosphere (e.g., air) to study oxidative stability. sid.irlaboaragon.com The data obtained, often presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), allows for the determination of kinetic parameters such as activation energy, enthalpy, and entropy of activation for the decomposition reactions. iosrjournals.orgsid.ir

| Analysis Parameter | Information Gained from TGA | Typical Observations for Organotin Compounds |

| Onset Temperature of Decomposition | The temperature at which significant mass loss begins, indicating the start of thermal degradation. sid.ir | Varies depending on the specific ligands and structure. |

| Decomposition Steps | The number of distinct mass loss events, suggesting a multi-step decomposition process. iosrjournals.org | Often occurs in two or more steps, corresponding to the loss of organic groups. iosrjournals.org |

| Residual Mass | The mass remaining at the end of the heating cycle, often corresponding to the final inorganic product (e.g., SnO₂). laboaragon.com | Confirms the final inorganic residue after complete decomposition of organic components. |

| Kinetic Parameters | Activation energy, reaction order, and other kinetic data for the decomposition process. iosrjournals.org | Calculated using methods like Coats-Redfern or Horowitz-Metzger. sid.ir |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. wikipedia.org This technique is widely used to characterize compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu In the case of this compound and other aryltin compounds, the aromatic rings act as chromophores.

While detailed UV-Vis data specifically for this compound is not extensively reported in the provided context, the general principles apply. The absorption spectra of aryltin compounds are typically dominated by the electronic transitions within the aryl groups. recercat.cat The solvent used for the analysis can also influence the spectrum. nist.gov UV-Vis spectroscopy is a valuable tool for confirming the presence of aromatic moieties and can be used to study changes in the electronic structure upon complexation or reaction. libretexts.org

| Electronic Transition | Wavelength Region | Structural Requirement |

| π → π | Typically 200-400 nm | Presence of conjugated systems (e.g., aromatic rings). libretexts.org |

| n → π | Typically > 250 nm | Presence of atoms with non-bonding electrons (e.g., oxygen, nitrogen) adjacent to a π-system. libretexts.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. rdworldonline.comchromedia.org This emission, known as fluorescence, occurs when a molecule returns from an excited electronic state to its ground state. horiba.com While not all molecules fluoresce, certain organotin compounds, particularly those with suitable ligands, have been shown to exhibit luminescent properties. rsc.orgnih.gov

The fluorescence properties of a compound, including its emission wavelength and quantum yield (a measure of fluorescence efficiency), are highly dependent on its molecular structure and environment. rsc.orgnih.gov For example, some organotin complexes exhibit intense luminescence in solution, with quantum yields reaching up to 67% in DMSO. nih.gov However, this fluorescence can be quenched in the solid state due to aggregation effects. rsc.org

The study of pyrene-decorated organotin compounds has shown the presence of both monomer and excimer (excited dimer) emission, depending on whether the sample is in solution or the solid state. acs.org The combination of luminescence with other properties makes these compounds interesting for applications in sensing and bioimaging. rsc.orgnih.gov Although specific fluorescence data for this compound is not detailed in the search results, the presence of benzyl groups suggests potential for fluorescence, which could be explored through experimental investigation. The study of related luminescent organotin complexes provides a framework for how such an analysis would be conducted, typically involving the measurement of excitation and emission spectra in various solvents and in the solid state. rsc.orgacs.org

| Parameter | Description | Significance for Organotin Compounds |

| Excitation Spectrum | A plot of fluorescence intensity versus excitation wavelength. | Helps determine the optimal wavelength for inducing fluorescence. |

| Emission Spectrum | A plot of fluorescence intensity versus emission wavelength. | Reveals the color (wavelength) of the emitted light, which is characteristic of the compound. chromedia.org |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process. rsc.org |

| Fluorescence Lifetime | The average time a molecule spends in the excited state before emitting a photon. acs.org | Provides information about the excited state dynamics. |

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is a powerful and essential analytical technique for the unambiguous determination of the three-dimensional structure of crystalline tribenzylstannane derivatives. bruker.comuhu-ciqso.escarleton.edu This method yields detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the crystal. carleton.edu The process involves directing monochromatic X-rays onto a single crystal and analyzing the resulting diffraction pattern, which is dependent on the crystal's internal structure. carleton.edu

The structural analysis of numerous this compound compounds has been accomplished using SC-XRD. researchgate.netcapes.gov.brnih.gov For instance, the crystal structure of catena-Poly[[tribenzyltin(IV)]-μ-4-formyl-2-methoxy-6-nitrophenolato-κ² O¹:O⁴] was determined by SC-XRD, providing detailed crystallographic data. nih.gov The refinement of data from these experiments allows for the creation of detailed molecular models and an understanding of the packing within the crystal lattice. mdpi.com

Below is a table summarizing the crystallographic data for a representative this compound compound.

| Parameter | catena-Poly[[tribenzyltin(IV)]-μ-4-formyl-2-methoxy-6-nitrophenolato-κ² O¹:O⁴] nih.gov |

| Formula | [Sn(C₇H₇)₃(C₈H₆NO₅)] |

| Molecular Weight | 588.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1241 (1) |

| b (Å) | 16.5829 (2) |

| c (Å) | 13.3893 (2) |

| β (°) ** | 106.3701 (6) |

| Volume (ų) ** | 2582.83 (5) |

| Z | 4 |

| Temperature (K) | 100 |

Table 1: Crystallographic data for a selected this compound compound.

Determination of Coordination Geometries around the Tin Center

The coordination number and geometry around the central tin atom in this compound compounds are dictated by the nature of the ligands and crystal packing forces. Organotin(IV) compounds can expand their coordination number beyond four, leading to various geometries. rjpbcs.com

A four-coordinate tin atom in triorganotin(IV) complexes typically results in a distorted tetrahedral geometry. researchgate.netsid.ir This geometry is often observed when steric bulk from the ligands prevents higher coordination numbers or when the anionic ligand is poorly coordinating. nih.gov For example, the complex tribenzyltin iodized, synthesized from tribenzyltin chloride and iodoacetic acid, features a tin atom in a distorted tetrahedral environment. researchgate.net Similarly, the structure of [(Me₃Si)₂CH]₃SnOTf adopts a molecular, tetrahedral geometry due to the very large steric bulk of the substituents, which disfavors the formation of a polymer that would require a higher coordination number. nih.gov

The most prevalent coordination geometry for this compound derivatives is a five-coordinate, trigonal bipyramidal arrangement. sid.irresearchgate.netuzh.ch In these structures, the three benzyl (B1604629) groups typically occupy the equatorial positions of the trigonal bipyramid. sid.irresearchgate.netuzh.ch The axial positions are occupied by more electronegative atoms, such as oxygen or nitrogen from bridging ligands, resulting in a trans-C₃SnO₂ configuration. uzh.chnih.gov

Numerous examples exhibit this geometry, including:

Bn₃SnOTf (tribenzyltin triflate) , which features a polymeric structure where triflate anions bridge two Bn₃Sn units, forcing a five-coordinate, trigonal bipyramidal geometry on the tin center. nih.govroyalsocietypublishing.org

Tribenzyltin 4-pyridinecarboxylate , where the tin atom is five-coordinated through a bond to an oxygen from the carboxylate and a dative bond to the nitrogen of a neighboring pyridine (B92270) ring, forming a linear polymer. capes.gov.br

Tribenzyltin cinnamate , which exists as four independent carboxylate-bridged polymeric chains, with each tin atom in a trans-C₃SnO₂ trigonal bipyramidal geometry. nih.gov

Nearly all observed coordination geometries in this compound compounds show some deviation from idealized forms. researchgate.net The trigonal bipyramidal structures are almost invariably described as distorted. researchgate.netuzh.ch This distortion can be quantified using the geometry index parameter τ (tau), where τ = 1 for an ideal trigonal bipyramid and τ = 0 for a square-based pyramid. For the four independent molecules of Bn₃SnOTf, the τ values range from 0.94–0.96, indicating a geometry that is very close to, but not perfectly, trigonal bipyramidal. nih.govroyalsocietypublishing.org Similarly, the tetrahedral geometry found in tribenzyltin iodized is also described as distorted. researchgate.net These distortions arise from the steric and electronic constraints of the ligands and from intermolecular interactions within the crystal lattice.

Analysis of Dimeric and Polymeric Architectures

In the solid state, this compound derivatives frequently engage in intermolecular coordination to form supramolecular structures such as dimers and polymers. researchgate.net This is a common feature for triorganotin carboxylates, which often adopt five-coordinate, carboxylate-bridged polymeric structures. nih.gov

Polymeric Structures: Linear coordination polymers are a dominant structural motif. capes.gov.br This is achieved through bridging ligands that link adjacent tribenzyltin units.

In tribenzyltin 4-pyridinecarboxylate and its 3-pyridinecarboxylate analogue, polymeric chains are formed through the coordination of the pyridine nitrogen atom of one molecule to the tin atom of the next. capes.gov.brcapes.gov.br

Bn₃SnOTf exists as an extended polymeric structure where triflate anions bridge two tribenzyltin cores. nih.govroyalsocietypublishing.org

In catena-Poly[[tribenzyltin(IV)]-μ-4-formyl-2-methoxy-6-nitrophenolato-κ² O¹:O⁴] , the formylmethoxynitrophenoxide ions link the triorganotin cations into linear chains. nih.gov

Elucidation of Intermolecular Interactions (e.g., Sn…O Secondary Bonding, Hydrogen Bonding)

In the solid state, the structures of this compound derivatives are significantly influenced by a variety of intermolecular and intramolecular interactions. These non-covalent forces, particularly secondary bonding involving the tin atom and hydrogen bonds, play a crucial role in determining the ultimate supramolecular architecture.

Sn…O Secondary Bonding: A predominant feature in the crystal structures of oxygen-containing this compound derivatives is the propensity of the tin atom to expand its coordination number beyond four. lupinepublishers.com This is achieved through the formation of secondary Sn…O bonds, where an oxygen atom from a ligand coordinates to the Lewis acidic tin center. allenpress.com This interaction is weaker than a covalent bond but strong enough to dictate the molecular arrangement, often leading to polymeric or dimeric structures. nih.gov

For instance, in tribenzyltin carboxylates, the carboxylate group frequently bridges two adjacent tin centers. researchgate.net This results in a five-coordinate tin atom with a geometry that is typically described as a trans-C₃SnO₂ trigonal bipyramidal. nih.govresearchgate.netuzh.ch The three benzyl groups occupy the equatorial positions, while the two oxygen atoms from the bridging ligands occupy the axial sites. researchgate.net The Sn-O bond lengths in these axial positions are unequal; one is a shorter, more covalent bond, while the other is a longer, secondary bond. nih.gov

A clear example is seen in the polymeric structure of tribenzyltin 4-pyridinecarboxylate, where a carboxylate oxygen and a pyridine nitrogen from another ligand unit coordinate to the tin atom, resulting in Sn-O and Sn-N bond lengths of 2.142(2) Å and 2.563(4) Å, respectively. niscpr.res.in Similarly, in the polymeric structure of tribenzyltin triflate (Bn₃SnOTf), triflate anions bridge two Bn₃Sn cores, leading to a five-coordinate, trigonal bipyramidal geometry around each tin center. nih.govroyalsocietypublishing.org The structure of tribenzyltin 2-(piperidin-1-ylcarbothioylsulfanyl)acetate also features bridging carboxylate groups that link the tribenzyltin cations into a linear polymer. nih.govresearchgate.net

Hydrogen Bonding: While strong hydrogen bonds like O-H···O or N-H···O are common in many chemical systems, in this compound derivatives lacking such functional groups, weaker C-H···O hydrogen bonds can play a significant role in stabilizing the crystal packing. These interactions, though weaker, are directional and can influence the assembly of molecules. sapub.orgnih.govmdpi.com

In the crystal structure of catena-poly[[tribenzyltin(IV)]-(µ₂-pyridine-4-carboxylato-κN:O)], a prominent intermolecular contact is a C-H···O hydrogen bond involving a methylene (B1212753) proton of a benzyl group and a carbonyl oxygen atom of an adjacent polymeric chain. core.ac.uk This interaction serves to link the primary coordination polymers into centrosymmetrically related double chains. core.ac.uk The geometric parameters of this contact have been determined, providing clear evidence of its role in the supramolecular architecture. core.ac.uk

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| Bn₃Sn(O₂CC₅H₄N-4) | Secondary Bonding | Sn···N | 2.5240(12) | 175.49(4) (O-Sn-N) | core.ac.uk |

| Bn₃Sn(O₂CC₅H₄N-4) | Secondary Bonding | Sn···O | 3.1448(11) | - | core.ac.uk |

| Bn₃Sn(O₂CC₅H₄N-4) | Hydrogen Bonding | C-H···O | 3.4207(18) (C···O) | 163 | core.ac.uk |

| Bn₃Sn(O₂CC₅H₄N-4) | Hydrogen Bonding | C-H···O | 2.48 (H···O) | 163 | core.ac.uk |

| Bn₃SnOTf | Secondary Bonding | Sn-O (axial) | ~2.2-2.4 | - | royalsocietypublishing.org |

Topological Analysis of Molecular Packing

For this compound derivatives that form coordination polymers, this analysis is particularly insightful. The common one-dimensional (1D) chain structures formed by many tribenzyltin carboxylates and other derivatives can be described topologically as a simple 2-connected net. nih.govniscpr.res.incore.ac.uk In this representation, each this compound moiety acts as a node, and the bridging ligand (e.g., a carboxylate or triflate) acts as the linker connecting the nodes into an infinite chain.

For example, the crystal structure of catena-poly[[tribenzyltin(IV)]-(µ₂-pyridine-4-carboxylato-κN:O)] consists of 1D polymeric chains. core.ac.uk From a topological standpoint, each [(benzyl)₃Sn(O₂CC₅H₄N-4)] unit is a node, and the coordination bonds that form the polymer backbone are the edges. The resulting underlying net describes the fundamental connectivity of the crystal. Furthermore, these primary 1D chains are linked by C-H···O hydrogen bonds to form "double chains". core.ac.uk This represents a higher level of supramolecular organization, which can also be analyzed topologically as the packing of these 1D motifs into a 3D architecture.

While a dedicated topological survey of a wide range of this compound compounds is not extensively documented, the principles of topological analysis, often carried out with software like ToposPro, can be applied to their known crystal structures. capes.gov.brtopospro.com The analysis of a dimeric diorganotin(IV) complex has demonstrated the utility of this method in describing molecular packing in organotin compounds. researchgate.net By classifying the dimensionality (e.g., 0D for monomers/dimers, 1D for chains, 2D for layers, 3D for frameworks) and the topology of the underlying net, a deeper understanding of the structure-directing effects of different ligands and intermolecular forces can be achieved. rroij.comua.pt

Crystallography of Bridging Ligand Systems

The ability of the tin atom in triorganotin compounds to adopt coordination numbers higher than four leads to a rich structural chemistry, particularly in systems with ligands capable of bridging two metal centers. uzh.chcore.ac.uk In this compound derivatives, this is most commonly observed with carboxylate ligands, but other examples such as triflate anions also exist. nih.govroyalsocietypublishing.org These bridging interactions result in the formation of extended structures, typically one-dimensional coordination polymers. researchgate.netacs.org

The consistent structural motif in these polymeric systems is a five-coordinate tin atom in a distorted trigonal bipyramidal geometry. researchgate.netuzh.chcore.ac.uk The three bulky benzyl groups invariably occupy the equatorial plane, minimizing steric hindrance. The bridging ligands coordinate at the two axial positions, leading to a trans-C₃SnO₂ or trans-C₃SnON arrangement. nih.govcore.ac.uk

A detailed crystallographic study of catena-poly[[tribenzyltin(IV)]-(µ₂-pyridine-4-carboxylato-κN:O)] reveals a linear coordination polymer where the pyridine-4-carboxylate ligand bridges adjacent tin atoms through one of its carboxylate oxygen atoms and its pyridine nitrogen atom. core.ac.uk The axial O-Sn-N angle is 175.49(4)°, close to the ideal 180° for a trigonal bipyramid. core.ac.uk

In the case of tribenzyltin 2-(piperidin-1-ylcarbothioylsulfanyl)acetate, the carboxylate group bridges two tin atoms, again forming a linear polymer with a trans-C₃SnO₂ trigonal bipyramidal environment. nih.govresearchgate.net The study reports two independent but geometrically similar formula units in the crystal, where the tin atom is slightly displaced from the equatorial plane. nih.gov

The compound Bn₃SnOTf (tribenzyltin triflate) also exhibits a polymeric structure in the solid state, where the triflate anions act as bridging ligands. nih.govroyalsocietypublishing.org X-ray crystallography shows an extended polymer with a 5-coordinate, trigonal bipyramidal geometry around the tin center. royalsocietypublishing.org The asymmetric unit contains four crystallographically independent but closely related molecules, each forming its own polymeric chain. royalsocietypublishing.orgresearchgate.net

Computational and Theoretical Studies on Tribenzylstannane Systems

Quantum Chemical Calculations (e.g., DFT, PM3, G98W)

Quantum chemical calculations have become indispensable in the study of organotin compounds. Methods such as Density Functional Theory (DFT), semi-empirical methods like PM3, and software packages like Gaussian (e.g., G98W, Gaussian09) are frequently employed to model these systems. researchgate.netajrconline.org DFT, in particular, offers a favorable balance between computational cost and accuracy for systems containing heavy elements like tin. researchgate.netarxiv.org Functionals like B3LYP are commonly used, often in conjunction with basis sets like LANL2DZ for the tin atom, which incorporates effective core potentials to account for relativistic effects, and standard basis sets like 6-31G* or 3-21G for other atoms. ajrconline.orgresearchgate.net

A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. youtube.com Geometry optimization procedures systematically alter the molecular structure to find the lowest energy conformation on the potential energy surface. youtube.comajol.info For organotin compounds, this process is crucial for predicting bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional shape. ajol.infomdpi.com For instance, DFT calculations have been successfully used to optimize the geometries of various organotin complexes, showing good agreement with experimental data from X-ray crystallography. ajol.inforesearchgate.net

By mapping the energy as a function of specific geometric parameters (e.g., rotating a bond), conformational energy profiles can be generated. mdpi.com These profiles reveal the energy barriers between different conformers and identify the most stable structures. This is particularly important for flexible molecules like tribenzylstannane, with its benzyl (B1604629) groups capable of rotation. A sequential protocol, involving geometry optimization with a computationally efficient method followed by a single-point energy calculation with a higher-level DFT method, can produce accurate conformational energy profiles cost-effectively. mdpi.comreddit.com

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Basis Set (Tin) | Basis Set (Other Atoms) | Common Application |

| DFT (B3LYP) | LANL2DZ | 6-31G(d,p) | Equilibrium structure determination of organotin complexes. researchgate.net |

| DFT (B3LYP) | LANL2DZ | 3-21G | Ground state optimization of organotin-peptide derivatives. ajrconline.org |

| GFN2-xTB | N/A | N/A | Fast geometry optimization for generating conformational profiles. mdpi.com |

| MP2 | 6-31G(d) | 6-31G(d) | Geometry optimization in Gaussian-n (G2) composite methods. wikipedia.org |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netsci-hub.se

In studies of organotin compounds, FMO analysis helps to rationalize their electronic properties and interactions. ajrconline.orgresearchgate.net For example, in a study on a tribenzyltin iodide complex, quantum chemical calculations using the G98W package were performed to determine the frontier molecular orbital energies and their compositions. researchgate.net In many organotin complexes, the HOMO is often localized on the ligands, while the LUMO may be centered on the tin atom, indicating its Lewis acidic character. sci-hub.seresearchgate.net This analysis is fundamental to predicting how this compound might interact with other reagents.

Table 2: Key Concepts from Frontier Molecular Orbital (FMO) Theory

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital that contains electrons. libretexts.org | Represents the molecule's capacity to donate electrons (nucleophilicity). taylorandfrancis.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that does not contain electrons. libretexts.org | Represents the molecule's capacity to accept electrons (electrophilicity). taylorandfrancis.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. sci-hub.se | A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net |

Hydride Ion Affinity (HIA) is a computational metric used to quantify the Lewis acidity of a species, particularly its ability to accept a hydride ion (H⁻). scholaris.ca This value is crucial for understanding reactions involving hydride transfer, such as in frustrated Lewis pair (FLP) chemistry and catalytic hydrogenation. royalsocietypublishing.orgresearchgate.net The HIA is typically calculated as the negative of the enthalpy or Gibbs free energy change for the reaction in which the Lewis acid binds to a hydride ion.

For organotin Lewis acids, including cations derived from this compound (e.g., [Bn₃Sn]⁺), HIA provides a direct measure of their capacity to abstract a hydride. scholaris.ca Computational studies have shown that the successful activation of molecular hydrogen (H₂) by Lewis acids is strongly correlated with their hydride affinities. royalsocietypublishing.org DFT methods, such as B3LYP or BLYP, combined with a polarized continuum model to simulate solvent effects, can be used to accurately estimate HIA values. nih.gov These calculations are essential for designing new organotin catalysts and predicting their performance in reactions like the hydrogenation of imines. researchgate.netroyalsocietypublishing.org

Energy Decomposition Analysis (EDA) is a powerful computational technique that dissects the interaction energy between two molecular fragments into physically meaningful components. acs.org This analysis provides deep insight into the nature of the chemical bond and the forces driving a chemical reaction. researchgate.net Typically, the total interaction energy is broken down into terms representing electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent bonding).

Theoretical Prediction of Reactivity and Structure

Computational chemistry serves not only to explain observed phenomena but also to predict the structure and reactivity of new or uncharacterized compounds. chemrxiv.orgrsc.org For this compound and its derivatives, theoretical models can forecast key structural parameters, such as the geometry around the tin atom (e.g., tetrahedral or trigonal bipyramidal in adducts). researchgate.net Spectroscopic properties, like NMR chemical shifts, can also be calculated and compared with experimental data to confirm structural assignments. ucm.es

Reactivity prediction often involves mapping out the entire reaction pathway for a proposed transformation. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile is constructed. ajol.infonumberanalytics.com This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the rate-determining step. nih.gov Such predictive studies can guide experimental work by identifying promising reaction conditions or suggesting modifications to a catalyst's structure to enhance its reactivity. cam.ac.uk For example, theoretical studies on organotin(IV) complexes have successfully predicted their coordination geometries and provided insights into the covalent nature of the tin-ligand bonds. mdpi.com

Theoretical Studies on Metal-Metal Bonding in Related Systems

While direct metal-metal (Sn-Sn) bonding is not a feature of monomeric this compound, theoretical studies on related systems provide valuable insights into the nature of such bonds in heavier p-block elements. Computational analyses have been performed on compounds containing bonds between Group 15 elements, such as antimony (Sb), which is in the same period as tin. researchgate.net

Theoretical calculations at the DFT level on stibines (organoantimony compounds) have been used to investigate the nature of coordinative bonds and metal-metal interactions. researchgate.net These studies explore how steric and electronic factors influence the strength and character of these bonds. The principles governing bonding in these systems, such as the interplay of orbital overlap and electrostatic interactions, are broadly applicable to understanding potential Sn-Sn interactions in more complex organotin clusters or in transient species that might be formed during reactions.

Reactivity and Reaction Mechanisms of Tribenzylstannane

Frustrated Lewis Pair (FLP) Chemistry Involving Tribenzyltin Lewis Acids

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows for the activation of small molecules. Tribenzyltin-based Lewis acids have emerged as effective components in FLP chemistry, particularly in the activation of molecular hydrogen.

The combination of a tribenzyltin Lewis acid, such as tribenzyltin triflate (Bn3SnOTf), with a sterically hindered Lewis base creates a frustrated system capable of the heterolytic cleavage of dihydrogen (H₂). This process involves the cooperative action of the Lewis acidic tin center and the Lewis basic site to split the H-H bond, forming a stannyl (B1234572) hydride and a protonated Lewis base.

The reaction of Bn3SnOTf with H₂ in the presence of a non-coordinating base like 2,4,6-collidine has been demonstrated to proceed at relatively low temperatures and pressures. rsc.orgorgsyn.org The activation of H₂ by the Bn3SnOTf/collidine pair leads to the formation of tribenzyltin hydride (Bn₃SnH) and the collidinium triflate salt ([col-H]⁺[TfO]⁻). rsc.orgorgsyn.org This reactivity is attributed to the enhanced Lewis acidity of the tin center in Bn3SnOTf, a result of the electron-withdrawing nature of the benzyl (B1604629) groups. researchgate.net

The mechanism is believed to be a concerted process where the Lewis acid polarizes the H₂ molecule, facilitating its cleavage by the Lewis base. Computational studies on analogous triorganotin systems suggest that the activation proceeds through a termolecular transition state involving the Lewis acid, the Lewis base, and the hydrogen molecule. rsc.org

Table 1: Spectroscopic Data for H₂ Activation by Bn₃SnOTf and Collidine rsc.orgorgsyn.org

| Species | ¹H NMR (ppm) | ¹¹⁹Sn NMR (ppm) | Key Feature |

|---|---|---|---|

| Bn₃SnH | 5.72 (Sn-H) | -84.8 | Formation of tin hydride |

Despite their utility, tribenzyltin Lewis acids can undergo deactivation, particularly at elevated temperatures, which can limit their catalytic applications. orgsyn.org A primary deactivation pathway involves a ligand scrambling reaction between the tribenzyltin Lewis acid (Bn₃SnOTf) and the tribenzyltin hydride (Bn₃SnH) formed during H₂ activation. rsc.orgorgsyn.org

It is proposed that these two species can form a binuclear complex, which then undergoes a redistribution of benzyl and hydride ligands. rsc.orgorgsyn.org This process ultimately leads to the formation of tetrabenzyltin (Bn₄Sn) and other tin species, which are inactive in the FLP activation of hydrogen. orgsyn.org The formation of Bn₄Sn represents a significant sink for the active Lewis acid, thereby halting the catalytic cycle. orgsyn.org This decomposition pathway highlights a limitation of the current generation of tribenzyltin-based FLPs for catalysis at higher temperatures. orgsyn.org

Proposed Deactivation Mechanism: rsc.orgorgsyn.org

Formation of a Binuclear Complex: Bn₃SnOTf + Bn₃SnH ⇌ [Bn₃Sn(μ-H)SnBn₃]⁺[OTf]⁻

Ligand Scrambling: [Bn₃Sn(μ-H)SnBn₃]⁺[OTf]⁻ → Bn₄Sn + [Bn₂Sn(H)OTf]

The nature of the counteranion associated with the cationic triorganotin Lewis acid plays a crucial role in modulating its Lewis acidity and, consequently, its reactivity in FLP chemistry. rsc.orgnih.gov In the case of Bn₃SnOTf, the triflate (OTf⁻) anion is hemilabile, meaning it can coordinate to the tin center, thereby reducing its effective Lewis acidity. rsc.org

The degree of this interaction is influenced by the steric bulk of the alkyl groups on the tin. For less bulky trialkyltin cations, a stronger interaction with the triflate anion can quench the Lewis acidity to the point where H₂ activation is no longer feasible. researchgate.net The use of more sterically encumbered groups, like isopropyl, has been shown to mitigate this effect. researchgate.net

Furthermore, the counteranion can participate in the reaction mechanism and influence the stability of intermediates and products. rsc.org For instance, during H₂ activation, the accumulation of the triflate salt of the protonated base can lead to the formation of an inactive five-coordinate anionic tin species, [R₃Sn(OTf)₂]⁻, which sequesters the active Lewis acid. rsc.orgwordpress.com This provides another deactivation pathway that is directly dependent on the coordinating ability of the counteranion. rsc.org The use of very weakly coordinating anions, such as those derived from aluminates, can circumvent this issue and lead to more efficient H₂ activation. rsc.org

Table 2: Comparison of Triorganotin Lewis Acids and their Reactivity towards H₂ researchgate.net

| Lewis Acid | Counteranion | Reactivity with H₂ in FLP | Rationale |

|---|---|---|---|

| ⁿBu₃SnOTf | Triflate | Inactive | Strong Sn-OTf interaction quenches Lewis acidity. |

| ⁱPr₃SnOTf | Triflate | Active | Increased steric bulk weakens Sn-OTf interaction. |

Radical Reactions Initiated by Tribenzyltin Hydride

While tributyltin hydride is a widely recognized reagent for radical-mediated reductions and cyclizations, the application of tribenzyltin hydride in these specific transformations is not extensively documented in the reviewed literature. The general principles of such reactions involving organotin hydrides are well-established and proceed via a radical chain mechanism.

The reduction of organic halides by organotin hydrides is a classic radical chain reaction. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tin-centered radical. This radical then abstracts a halogen atom from the organic halide to produce an alkyl radical and the corresponding organotin halide. The alkyl radical subsequently abstracts a hydrogen atom from a molecule of the organotin hydride to yield the reduced organic compound and regenerate the tin-centered radical, thus propagating the chain.

Although this is a common reaction for organotin hydrides like tributyltin hydride, specific examples detailing the use of tribenzyltin hydride for this purpose are not prevalent in the surveyed scientific literature.

Radical cyclization reactions initiated by organotin hydrides are powerful methods for the construction of cyclic compounds. The reaction sequence typically begins with the formation of an alkyl radical from a suitable precursor (often an organic halide). This radical can then undergo an intramolecular addition to a tethered unsaturated functional group, such as an alkene or alkyne, to form a new ring and a new radical center. This cyclized radical then abstracts a hydrogen atom from the organotin hydride to afford the final cyclic product and propagate the radical chain.

The regioselectivity and stereoselectivity of these cyclizations are often predictable based on factors such as ring size and steric effects. While numerous examples exist for tributyltin hydride-mediated radical cyclizations, the specific use of tribenzyltin hydride in this context is not well-reported in the available literature.

Homolytic Hydrostannylation of Unsaturated Substrates (e.g., Alkynes)

The addition of a tin-hydrogen bond across an unsaturated carbon-carbon bond, known as hydrostannylation, can proceed through a free-radical mechanism. This process, termed homolytic hydrostannylation, is a significant method for the formation of vinylstannanes, which are valuable intermediates in organic synthesis. While tributyltin hydride is a commonly employed reagent for this transformation, the principles of this reaction can be extended to other organotin hydrides like tribenzylstannane.

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates radicals. These radicals then abstract a hydrogen atom from the organotin hydride (R₃SnH), in this case, this compound, to produce a triorganostannyl radical ((C₆H₅CH₂)₃Sn•).

The tribenzylstannyl radical then adds to the alkyne substrate. This addition can result in two possible regioisomers, with the stannyl group adding to either of the sp-hybridized carbons. The regioselectivity of this addition is influenced by both steric and electronic factors of the alkyne substituents. The resulting vinyl radical subsequently abstracts a hydrogen atom from another molecule of this compound, propagating the radical chain and forming the vinylstannane product.

The stereochemistry of the resulting vinylstannane is a crucial aspect of this reaction. The addition of the stannyl radical to the alkyne is generally a trans addition, leading to a vinyl radical intermediate. Subsequent hydrogen abstraction can then lead to a mixture of (E) and (Z) isomers. The final stereochemical outcome is often determined by the thermodynamics of the product distribution, as the initially formed kinetic product can isomerize to the more stable isomer under the reaction conditions.

Table 1: General Stereochemical and Regiochemical Outcomes in Homolytic Hydrostannylation of Alkynes

| Alkyne Type | Major Regioisomer | Predominant Stereoisomer | Influencing Factors |

| Terminal Alkynes | Stannyl group on the terminal carbon (α-adduct) | Mixture of (E) and (Z), often favoring (E) | Steric hindrance at the internal carbon |

| Internal Alkynes | Mixture of regioisomers | Mixture of (E) and (Z) | Steric and electronic nature of substituents |

This table represents generalized outcomes for triorganotin hydrides. Specific results for this compound may vary.

Ligand Scrambling Phenomena in this compound Derivatives

Ligand scrambling, also known as redistribution or comproportionation, is a characteristic reaction of organotin compounds where substituents attached to the tin atom are exchanged between two or more tin centers. This process is particularly relevant for organotin halides and can be catalyzed by Lewis acids or proceed thermally. In the context of this compound derivatives, this phenomenon involves the exchange of benzyl groups and other ligands, such as halides.

A well-known example of this type of reaction is the Kocheshkov redistribution reaction. wikipedia.org For instance, tetrabenzyltin can react with tin tetrachloride in a stoichiometric ratio to produce tribenzyltin chloride, dibenzyltin dichloride, or benzyltin trichloride, depending on the molar equivalents of the reactants.

General Equation for Redistribution:

n R₄Sn + (4-n) SnX₄ ⇌ 4 RₙSnX₄₋ₙ (where R = benzyl, X = halide)

These redistribution reactions are equilibrium processes. The position of the equilibrium is influenced by the nature of the organic groups, the halides, the stoichiometry of the reactants, and the reaction conditions such as temperature and the presence of a catalyst.

For tribenzyltin derivatives, these scrambling reactions can be observed when, for example, tribenzyltin chloride is heated or treated with a Lewis acid, potentially leading to an equilibrium mixture containing dibenzyltin dichloride and tetrabenzyltin. The mechanism of these reactions is believed to proceed through a four-centered transition state involving bridging halides or organic groups between two tin atoms.

Table 2: Examples of Redistribution Reactions Involving Benzyltin Compounds

| Reactant 1 | Reactant 2 | Product(s) |

| Tetrabenzyltin | Tin(IV) chloride | Tribenzyltin chloride, Dibenzyltin dichloride, Benzyltin trichloride |

| Dibenzyltin dichloride | Tin(IV) chloride | Benzyltin trichloride |

| Tribenzyltin chloride | - (upon heating) | Dibenzyltin dichloride + Tetrabenzyltin (in equilibrium) |

The study of these ligand scrambling phenomena is crucial for understanding the stability and reactivity of this compound derivatives and for controlling the outcome of reactions where these compounds are used as reagents or intermediates.

Catalytic Applications in Organic Transformations

Tribenzyltin Compounds as Catalysts in Hydrogenation Reactions

The combination of a Lewis acid and a Lewis base that are sterically or electronically prevented from forming a classical adduct creates a "frustrated Lewis pair" (FLP). royalsocietypublishing.org This unquenched reactivity can be harnessed to activate small molecules, most notably hydrogen (H₂), enabling metal-free catalytic hydrogenation. royalsocietypublishing.orgresearchgate.net While borane-based Lewis acids have dominated FLP chemistry, heavier p-block elements like tin are gaining attention due to their unique reactivity, lower cost, and abundance. royalsocietypublishing.orgresearchgate.net

Triorganotin cations (R₃Sn⁺) are particularly interesting as they are isoelectronic and isolobal with the commonly used borane (B79455) Lewis acid, B(C₆F₅)₃. royalsocietypublishing.org The development of tribenzyltin triflate (Bn₃SnOTf) as a novel Lewis acid has expanded the scope of tin-based FLP catalysis. royalsocietypublishing.orgroyalsocietypublishing.org The electron-withdrawing nature of the benzyl (B1604629) groups enhances the Lewis acidity at the tin center compared to alkyl-substituted analogs like ⁱPr₃SnOTf, facilitating hydrogen activation at lower temperatures. royalsocietypublishing.orgresearchgate.net This enhanced activity allows for the catalytic hydrogenation of a range of unsaturated functional groups. royalsocietypublishing.orgresearchgate.net

The catalytic hydrogenation of imines to amines is a key transformation in organic synthesis and an archetypal reaction for testing new FLP systems. royalsocietypublishing.orgresearchgate.net The tribenzyltin-based Lewis acid, Bn₃SnOTf, in combination with a Lewis base such as 2,4,6-collidine, forms an active FLP catalyst for this purpose. royalsocietypublishing.org

In a proof-of-principle study, the hydrogenation of N-benzylideneaniline (Ph(H)C=NPh) was successfully achieved using a catalytic amount of Bn₃SnOTf and collidine under hydrogen pressure. royalsocietypublishing.org The reaction proceeds via the heterolytic cleavage of H₂ by the FLP, followed by the transfer of the resulting proton and hydride equivalents to the imine substrate. royalsocietypublishing.orgnih.gov While the conversion rates were modest, the study demonstrated the viability of using tribenzyltin compounds for imine hydrogenation at significantly lower temperatures (50°C) than those required for analogous trialkyltin catalysts (120°C). royalsocietypublishing.org However, at higher temperatures (70°C), the catalyst was observed to decompose to tetrabenzyltin (Bn₄Sn), limiting the reaction's efficiency. royalsocietypublishing.org

Table 1: Catalytic Hydrogenation of N-benzylideneaniline using Bn₃SnOTf royalsocietypublishing.org Reaction Conditions: 10 mol% Bn₃SnOTf, 10 mol% 2,4,6-collidine, 10 bar H₂, C₆D₆, 50°C.

| Time (hours) | Conversion (%) to PhCH₂NHPh |

| 5 | 6.0 |

| 21 | 10.1 |

| 66 | 13.3 |

| 128 | 13.9 |

The scope of FLP-mediated hydrogenations catalyzed by tin-based Lewis acids extends to the reduction of carbon-carbon double bonds (C=C). researchgate.net While specific studies focusing solely on tribenzylstannane for this purpose are not prominent, the closely related and less Lewis-acidic catalyst precursor, ⁱPr₃SnOTf, has been successfully employed in the catalytic hydrogenation of activated alkenes. royalsocietypublishing.orgresearchgate.net This demonstrates the general competency of R₃Sn⁺-based FLP systems for reducing C=C bonds. The hydrogenation of alkenes is a thermodynamically favorable process where two hydrogen atoms are added across the double bond to yield a saturated alkane, a reaction that requires a catalyst to overcome a high activation energy. libretexts.orgchemguide.co.uk The mechanism involves the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms to the carbon atoms of the double bond. libretexts.org

The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental reaction in chemical synthesis. libretexts.orgrsc.org Tin-based FLP catalysts have proven effective in this transformation. royalsocietypublishing.orgresearchgate.net The catalytic hydrogenation of carbonyl compounds (C=O) is considered a significant achievement for non-boron-based FLP systems. researchgate.netrsc.org

The catalyst system derived from ⁱPr₃SnOTf, an analogue of this compound, has been shown to successfully hydrogenate a variety of ketones and aldehydes. researchgate.net This tin-based catalyst demonstrates notable thermal robustness and a remarkable tolerance to moisture, which is often a limiting factor in FLP catalysis. researchgate.netnih.gov The reaction proceeds effectively for a range of substrates, although compounds prone to aldol (B89426) condensation or containing certain nitrogen-based functional groups may be less suitable. rsc.org The development of these tin-based systems provides a valuable alternative to traditional transition-metal catalysts for carbonyl reduction. nih.gov

Table 2: Selected Examples of Ketone and Aldehyde Hydrogenation using ⁱPr₃SnOTf Catalyst researchgate.net Reaction Conditions: 10 mol% ⁱPr₃SnOTf, 10 mol% 2,4,6-collidine, 10 bar H₂, Toluene (B28343), 120°C, 24h.

| Substrate | Product | Conversion (%) |

| Acetophenone | 1-Phenylethanol | 81 |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 75 |

| Benzophenone | Diphenylmethanol | 99 |

| Benzaldehyde | Benzyl alcohol | 92 |

Catalytic Roles in Esterification and Transesterification

Esterification and transesterification are crucial reactions for producing esters, which have wide applications, including the synthesis of biodiesel. thechemicalengineer.commdpi.com These reactions typically involve the conversion of carboxylic acids or existing esters into different esters through reaction with an alcohol. researchgate.netmasterorganicchemistry.com Tin compounds, both inorganic (e.g., tin chloride) and organometallic, are widely recognized as effective catalysts for these transformations. researchgate.net

Organotin compounds, in particular, are used as homogeneous catalysts in transesterification reactions of vegetable oils. researchgate.net The general mechanism often involves the formation of a tin alkoxide species, which then acts as a nucleophile to facilitate the ester exchange. conicet.gov.ar While the literature extensively covers various organotin catalysts like dialkyltin and trialkyltin derivatives, specific, detailed research focusing on this compound as a primary catalyst for esterification or transesterification is not as prevalent. However, the established activity of other triorganotin compounds suggests that tribenzyltin derivatives could potentially serve in this capacity, likely functioning through similar mechanistic pathways involving coordination to the carbonyl oxygen of the ester or acid. researchgate.netconicet.gov.ar

General Catalytic Activity in Chemical Synthesis

The primary catalytic role of tribenzyltin compounds in modern organic synthesis is as a potent Lewis acid component in frustrated Lewis pair chemistry. royalsocietypublishing.org The compound Bn₃SnOTf, a stable and easily synthesized precursor to the active [Bn₃Sn]⁺ cation, facilitates the activation of small molecules, most notably H₂ for hydrogenation reactions. royalsocietypublishing.orgresearchgate.net This activity stems from the high Lewis acidity of the tin center, which can be tuned by the electronic properties of the organic substituents. royalsocietypublishing.org